
(3-HYDROXY-4-METHYLPHENYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-HYDROXY-4-METHYLPHENYL)THIOUREA: is an organosulfur compound with the molecular formula C8H10N2OS It is a derivative of thiourea, characterized by the presence of a hydroxy group and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-HYDROXY-4-METHYLPHENYL)THIOUREA typically involves the reaction of 3-Hydroxy-4-methylaniline with thiocarbamide (thiourea) under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the desired thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: (3-HYDROXY-4-METHYLPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: (3-HYDROXY-4-METHYLPHENYL)THIOUREA is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential enzyme inhibitory activities. It has been investigated for its ability to inhibit enzymes like tyrosinase, which is involved in melanin synthesis .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, plastics, and other materials. Its unique chemical properties make it valuable in the formulation of various industrial products.
Mecanismo De Acción
The mechanism of action of (3-HYDROXY-4-METHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-tyrosine to L-DOPA and subsequently to melanin . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme.
Comparación Con Compuestos Similares
Thiourea: The parent compound, used widely in organic synthesis and industrial applications.
4-Methylphenylthiourea: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
3-Hydroxyphenylthiourea: Lacks the methyl group, which affects its steric and electronic properties.
Uniqueness: (3-HYDROXY-4-METHYLPHENYL)THIOUREA is unique due to the presence of both hydroxy and methyl groups on the phenyl ring. This combination of functional groups enhances its reactivity and potential applications in various fields. The hydroxy group increases its solubility in polar solvents, while the methyl group provides steric hindrance, influencing its interaction with other molecules.
Propiedades
Número CAS |
16704-79-3 |
|---|---|
Fórmula molecular |
C8H10N2OS |
Peso molecular |
182.241 |
Nombre IUPAC |
(3-hydroxy-4-methylphenyl)thiourea |
InChI |
InChI=1S/C8H10N2OS/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
Clave InChI |
JFMLEVFEEMCBAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=S)N)O |
Sinónimos |
1-(3-HYDROXY-4-METHYLPHENYL)THIOUREA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



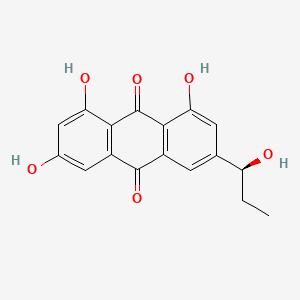
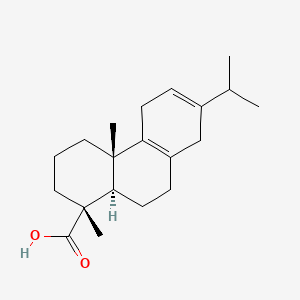
![Benzoic acid, 2-{[3-(methylthio)phenyl]amino}](/img/structure/B578920.png)
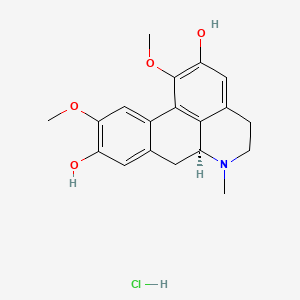
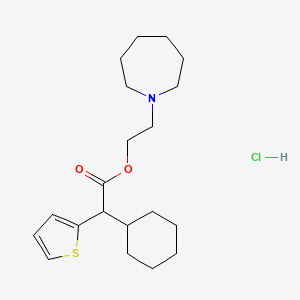
![3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B578923.png)
![1-Ethyl-7-methyl-1H-thiazolo[4,5-g]indazole](/img/structure/B578925.png)
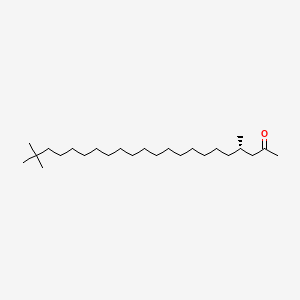
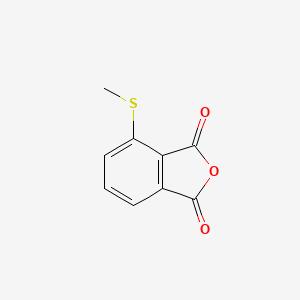
![[1,3]Dioxolo[4,5-k]phenanthridine](/img/structure/B578933.png)
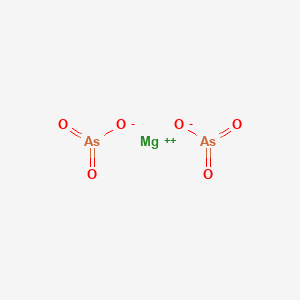
![(5R,7R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol](/img/structure/B578935.png)
